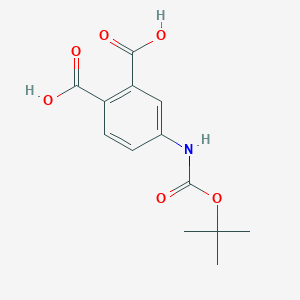

4-(Boc-amino)phthalic Acid

Description

Strategic Significance of Protected Aminophthalic Acid Scaffolds in Modern Synthetic Chemistry

Aminophthalic acid scaffolds are bifunctional molecules that possess both an amino group and two carboxylic acid groups attached to a benzene (B151609) ring. This dual functionality makes them valuable intermediates in various chemical transformations. However, the presence of the nucleophilic amino group and the acidic carboxyl groups in the same molecule can lead to self-polymerization or other undesirable side reactions under certain conditions.

To overcome this, the amino group is often "protected" with a labile chemical moiety during synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis, particularly in peptide synthesis. cymitquimica.com Its popularity stems from its ability to be readily introduced and subsequently removed under specific, mild acidic conditions, leaving the rest of the molecule intact. This protective strategy is crucial as it allows chemists to selectively perform reactions at the carboxylic acid sites without interference from the amino group.

The use of such protected scaffolds is a key strategy in the synthesis of complex molecules, including pharmaceuticals, polymers, and materials with specific optical or electronic properties. researchgate.netresearchgate.net The ability to selectively unmask the amino group at a desired stage in a synthetic sequence provides a powerful tool for introducing further molecular diversity.

Role of 4-(Boc-amino)phthalic Acid as a Versatile Synthon and Building Block for Complex Architectures

This compound serves as a valuable synthon, or synthetic building block, for creating a variety of more intricate chemical structures. The two adjacent carboxylic acid groups can be converted into an anhydride (B1165640), which is a highly reactive intermediate for forming imides. This reactivity is harnessed in the synthesis of polyimides, a class of high-performance polymers known for their thermal stability. researchgate.net

Furthermore, the carboxylic acid groups can undergo esterification or amidation reactions, allowing for the attachment of various other molecular fragments. cymitquimica.com This versatility enables the construction of complex scaffolds. For instance, aminobenzoic acid derivatives are foundational chemicals for producing dyes, food additives, and pharmaceuticals. mdpi.com The strategic placement of the protected amino group on the phthalic acid framework allows for the regioselective synthesis of substituted phthalimide (B116566) derivatives, which are important pharmacophores and possess chromophoric properties. researchgate.net

The Boc-protected amino group, once deprotected, provides a site for further functionalization, such as N-alkylation or acylation, expanding the range of accessible molecular architectures. This step-wise approach to building complexity is a cornerstone of modern organic synthesis.

Historical Context and Current Research Trajectories of Aminophthalic Acid Derivatives

The study of aminophthalic acids is connected to the development of chemiluminescence. 3-Aminophthalic acid, a structural isomer of the 4-amino derivative, was identified as a key oxidation product of luminol, a compound first synthesized in 1902. The industrial synthesis of aminophthalic acids evolved over time, with methods developed in the 21st century to produce them in high yield and purity from precursors like nitrophthalic acid.

Historically, research on aminobenzoic acid derivatives, a broader class to which aminophthalic acids belong, focused on their roles as precursors for dyes and pharmaceuticals. mdpi.comcore.ac.uk Anthranilic acid (2-aminobenzoic acid), for example, is a well-known biochemical precursor to the amino acid tryptophan and is used in the industrial production of various chemicals. core.ac.uk

Current research continues to explore the utility of aminophthalic acid derivatives in new applications. One area of significant interest is in materials science for the creation of novel polymers and photosensitive materials. researchgate.netresearchgate.net For example, a polyimide derived from 4-(4′-aminophenyl)phthalic acid has been shown to have a mesomorphic and highly homogeneous structure. researchgate.net Additionally, aminobenzoic acid derivatives are being investigated for their potential in creating new organic luminescent materials. mdpi.com The ability to precisely control the molecular structure through the use of protected intermediates like this compound is critical to these advanced applications.

Data Tables

Table 1: Chemical Properties of 4-Aminophthalic Acid and Related Compounds

| Property | Value (4-Aminophthalic Acid) | Value (3-Aminophthalic Acid) |

| IUPAC Name | 4-aminophthalic acid | 3-amino-1,2-benzenedicarboxylic acid |

| Molecular Formula | C₈H₇NO₄ nih.gov | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol nih.gov | 217.61 g/mol (as hydrochloride dihydrate) |

| CAS Number | 5434-21-9 nih.gov | 1852533-96-0 (as hydrochloride dihydrate) |

| Melting Point | 174–175°C (decomposition, as hydrochloride dihydrate) |

Table 2: Properties of this compound

| Property | Value |

| IUPAC Name | 4-(tert-butoxycarbonylamino)phthalic acid |

| Molecular Formula | C₁₃H₁₅NO₆ |

| Molecular Weight | 281.27 g/mol sigmaaldrich.com |

| CAS Number | 2639451-53-7 sigmaaldrich.coma2bchem.com |

| Appearance | White to off-white solid |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO6 |

|---|---|

Molecular Weight |

281.26 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxycarbonylamino]phthalic acid |

InChI |

InChI=1S/C13H15NO6/c1-13(2,3)20-12(19)14-7-4-5-8(10(15)16)9(6-7)11(17)18/h4-6H,1-3H3,(H,14,19)(H,15,16)(H,17,18) |

InChI Key |

FXXIPDHJAQDKOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Sophisticated Chemical Transformations and Reactivity Profiling of 4 Boc Amino Phthalic Acid

Selective Deprotection and Further Functionalization of the Boc-Amine Moiety

The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis due to its stability under various conditions and its susceptibility to cleavage under acidic conditions. acsgcipr.org The selective deprotection of the Boc-amine moiety in 4-(Boc-amino)phthalic acid unlocks the synthetic potential of the free amine for subsequent functionalization.

Standard protocols for Boc deprotection often involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane. researchgate.netnih.gov For instance, a 4 M solution of HCl in dioxane can efficiently remove the Boc group at room temperature. nih.gov The choice of acid and reaction conditions can be critical, especially when other acid-sensitive functional groups are present in the molecule. acsgcipr.org

Recent advancements have explored milder and more selective methods for Boc deprotection. These include the use of protic ionic liquids and deep eutectic solvents, which can offer advantages in terms of reaction times, simplicity, and sustainability. researchgate.netmdpi.com Thermolytic deprotection in continuous flow reactors has also emerged as a viable strategy, allowing for selective cleavage of the Boc group, sometimes differentiating between aryl and alkyl N-Boc derivatives. nih.gov

Once deprotected, the resulting 4-aminophthalic acid can undergo a variety of functionalization reactions. The primary amino group is a potent nucleophile, readily participating in acylation, alkylation, and arylation reactions. For example, it can be acylated with acid chlorides or anhydrides to form amides, or it can react with alkyl halides to yield secondary or tertiary amines. These transformations are fundamental in peptide synthesis and the development of novel pharmaceutical agents.

Carboxylic Acid Functional Group Manipulations and Advanced Derivatization Strategies

The two carboxylic acid groups of this compound provide additional handles for molecular elaboration. Their reactivity can be harnessed for direct derivatization or for constructing more complex cyclic structures.

Direct Amidation and Esterification in Challenging Synthetic Contexts

The direct formation of amide and ester bonds from carboxylic acids is a highly sought-after transformation in organic synthesis, as it avoids the pre-activation of the carboxylic acid, thus improving atom economy. mdpi.com However, the direct reaction of a carboxylic acid with an amine or alcohol is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. rsc.org

Various catalytic systems have been developed to facilitate direct amidation and esterification. Boron-based catalysts have shown promise in promoting amide bond formation under milder conditions. researchgate.net Transition metal catalysts, such as those based on titanium, have also been employed for the direct amidation of both aromatic and aliphatic carboxylic acids. rsc.orgnih.gov For instance, titanium tetrafluoride (TiF4) has been shown to catalyze the direct amidation of N-protected amino acids in refluxing toluene. nih.gov

Esterification of this compound can be achieved through various methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com However, this method is reversible and often requires a large excess of the alcohol or removal of water to drive the reaction to completion. masterorganicchemistry.com Alternative methods include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the alcohol. researchgate.net

Below is a table summarizing representative conditions for direct amidation and esterification reactions:

| Transformation | Reagents and Conditions | Catalyst | Yield |

| Direct Amidation | Amine, Toluene, Reflux | TiF4 (5-10 mol%) | 60-99% |

| Direct Amidation | Amine, Toluene or tBuOAc, 50 °C | Boronic Acid | High |

| Esterification | Alcohol, MeCN, Heat | K2CO3 | Quantitative |

| Esterification | Alcohol, DCM, Reflux | EDC/HCl | - |

Intramolecular Cyclization and Annulation Pathways Involving the Phthalic Acid Core

The vicinal arrangement of the carboxylic acid groups in the phthalic acid core of this compound makes it an ideal substrate for intramolecular cyclization and annulation reactions. These transformations can lead to the formation of a variety of heterocyclic and polycyclic structures.

Upon activation of the carboxylic acids, for example, by conversion to acid chlorides or through the use of coupling reagents, intramolecular reactions can occur with a suitably positioned nucleophile. For instance, if the Boc-protected amine is first deprotected and then functionalized with a group containing a nucleophilic center, subsequent intramolecular cyclization can lead to the formation of fused ring systems.

Annulation reactions, which involve the formation of a new ring onto an existing one, are also a powerful tool for constructing complex molecular architectures. mdpi.com Transition-metal-catalyzed annulations have emerged as a versatile strategy for the synthesis of cyclic compounds. nih.gov While specific examples involving this compound are not extensively detailed in the provided search results, the general principles of intramolecular cyclization and annulation suggest that this molecule could serve as a valuable precursor for the synthesis of novel heterocyclic frameworks.

Aromatic Ring Functionalization and Electrophilic/Nucleophilic Reactivity Studies

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these transformations.

The Boc-amino group is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the nitrogen lone pair. lkouniv.ac.in Conversely, the carboxylic acid groups are deactivating, meta-directing groups due to their electron-withdrawing inductive and resonance effects. quora.com The interplay of these opposing electronic effects will govern the outcome of electrophilic aromatic substitution (EAS) reactions. In general, the activating effect of the amino group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5).

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uci.edu The specific conditions required for these reactions will depend on the reactivity of the substrate and the desired product.

Nucleophilic aromatic substitution (SNAr) on the phthalic acid core is also a possibility, particularly if a good leaving group is present on the ring and the ring is activated by strongly electron-withdrawing groups. libretexts.org While the carboxylic acid groups are deactivating for EAS, they are activating for SNAr. libretexts.org This allows for the displacement of a leaving group, such as a halogen, by a nucleophile. Recent studies have shown that SNAr reactions can proceed even without strong electron-withdrawing groups, particularly in the presence of directing groups. rsc.org

Mechanistic Investigations of Key Transformations and Catalytic Cycles

A thorough understanding of the reaction mechanisms underlying the transformations of this compound is essential for optimizing reaction conditions and developing new synthetic methodologies.

Elucidation of Reaction Pathways via Kinetic, Isotopic, and Hammett Studies

Kinetic studies can provide valuable insights into the rate-determining step of a reaction and the factors that influence the reaction rate. For example, studies on the acid-catalyzed deprotection of Boc-amines have shown a second-order dependence on the acid concentration, suggesting a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair. nih.govresearchgate.net

Isotopic labeling studies are a powerful tool for tracing the path of atoms throughout a reaction. For instance, by using isotopically labeled reagents, such as ¹⁸O-labeled water, it is possible to determine the origin of the oxygen atoms in the products of esterification or hydrolysis reactions. nih.gov This can help to distinguish between different possible mechanistic pathways.

Hammett studies involve correlating the rates of reaction of a series of substituted aromatic compounds with the electronic properties of the substituents. This analysis can provide information about the electronic demands of the transition state and the nature of the intermediates involved in the reaction. While specific Hammett studies on this compound were not found, this methodology is broadly applicable to understanding the reactivity of substituted aromatic systems.

Influence of Ligand and Catalyst Design on Reaction Selectivity and Efficiency

The strategic design of ligands and catalysts is paramount in directing the outcome of chemical transformations involving this compound. By modulating the steric and electronic properties of a catalyst system, chemists can achieve remarkable control over reaction rates, yields, and, most critically, selectivity (regio-, chemo-, and enantioselectivity). Research in related areas of catalysis demonstrates that the choice of metal center, the architecture of the coordinating ligand, and the presence of co-catalysts or additives can profoundly influence the reaction pathway.

The principles of catalyst design are particularly evident in asymmetric catalysis, where the goal is to generate a single enantiomer of a chiral product. For substrates related to this compound, such as N-Boc imines, the development of chiral catalysts has been instrumental. For instance, in asymmetric Mannich reactions, chiral dicarboxylic acids have been employed as hydrogen-bonding catalysts. The structure of the catalyst, particularly the nature of the substituents on a binaphthyl scaffold, has been shown to directly impact both the yield and the enantiomeric excess (ee) of the product. acs.org

A study on the asymmetric Mannich reaction of benzaldehyde (B42025) N-Boc imine with tert-butyl diazoacetate highlights the critical role of the catalyst's axial chirality and substituent groups. The introduction of a second carboxylic acid group into the catalyst structure was found to be crucial for reactivity, likely through a dual activation mechanism. acs.org Further refinement of the catalyst by introducing bulky groups at specific positions on the binaphthyl backbone was shown to enhance enantioselectivity significantly. This is attributed to the creation of a more defined and rigid chiral environment around the active site, which facilitates a more effective transfer of chirality to the substrates. acs.org

The following table illustrates the effect of catalyst structure on the outcome of an asymmetric Mannich reaction, providing a model for how similar catalyst design principles could be applied to reactions with this compound derivatives.

Table 1: Effect of Axially Chiral Dicarboxylic Acid Catalysts on the Asymmetric Mannich Reaction of an N-Boc Imine acs.org

| Entry | Catalyst | Yield (%) | ee (%) |

| 1 | rac-1,1'-Binaphthyl-2,2'-dicarboxylic acid | 41 | - |

| 2 | (R)-1,1'-Binaphthyl-2,2'-dicarboxylic acid | 45 | 5 |

| 3 | (R)-3,3'-Diphenyl-1,1'-binaphthyl-2,2'-dicarboxylic acid | 62 | 80 |

| 4 | (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthyl-2,2'-dicarboxylic acid | 75 | 92 |

| 5 | (R)-3,3'-Bis(2,6-dimethyl-4-tert-butylphenyl)-1,1'-binaphthyl-2,2'-dicarboxylic acid | 81 | 95 |

Reaction conditions: Benzaldehyde N-Boc imine (0.10 mmol), tert-butyl diazoacetate (0.12 mmol), catalyst (5 mol %), CH₂Cl₂ (1 mL), 0 °C. Data extrapolated from a representative system.

Similarly, cooperative catalysis, where a transition metal complex and an organocatalyst work in concert, offers another sophisticated approach to controlling selectivity. In the molybdenum-catalyzed asymmetric amination of α-hydroxy esters, a chiral molybdenum complex combined with a chiral phosphoric acid (CPA) was found to be highly effective. nih.gov The study revealed that both the chiral ligand on the molybdenum and the CPA were essential for achieving high enantioselectivity, suggesting a synergistic interaction where both chiral components are involved in the enantio-determining step. nih.gov This dual-catalyst system underscores the importance of considering the entire catalytic ensemble, including co-catalysts and their potential interactions, when designing selective transformations.

The data below demonstrates the impact of both the metal catalyst's ligand and the chiral co-catalyst on the enantioselectivity of an asymmetric amination reaction.

Table 2: Influence of Chiral Molybdenum Catalyst and Chiral Phosphoric Acid on Enantioselective Amination nih.gov

| Entry | Molybdenum Catalyst | Chiral Phosphoric Acid (CPA) | Yield (%) | ee (%) |

| 1 | Mo-1 (achiral ligand) | (S)-TRIP | 85 | 10 |

| 2 | Mo-2 (chiral ligand A) | None | Trace | 43 |

| 3 | Mo-2 (chiral ligand A) | (S)-TRIP | 92 | 94 |

| 4 | Mo-3 (chiral ligand B) | (S)-TRIP | 95 | 98 |

| 5 | Mo-3 (chiral ligand B) | (R)-TRIP | 93 | -97 (mismatched) |

Reaction conditions: α-hydroxy ester (1.0 equiv), amine (1.2 equiv), Mo catalyst (5 mol %), CPA (5 mol %), solvent, 60 °C. Data based on a representative cooperative catalysis system.

For reactions involving the phthalic acid moiety of this compound, such as selective mono-esterification or amidation, the design of catalysts that can differentiate between the two carboxylic acid groups is crucial. This could be achieved through catalysts with specific binding sites that recognize the steric or electronic differences arising from the adjacent Boc-amino group. Ligands with tailored pockets or hydrogen-bonding arrays could selectively bind to one carboxyl group, allowing the other to react.

Furthermore, modifying the electronic properties of the catalyst by functionalizing the ligands can tune its reactivity and efficiency. For instance, in reactions catalyzed by metal phthalocyanine (B1677752) complexes, which are structurally related to phthalic acid derivatives, the introduction of electron-donating or electron-withdrawing groups onto the phthalocyanine ring can alter the electron density at the metal center. researchgate.net This, in turn, influences the catalyst's activity and can be a powerful tool for optimizing reaction efficiency. researchgate.net

Applications of 4 Boc Amino Phthalic Acid and Its Derivatives in Complex Molecule Synthesis

Integration into Solid-Phase Organic Synthesis (SPOS) and Peptide Chemistry

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of peptides. rsc.orgnih.govenamine.net 4-(Boc-amino)phthalic acid, as a non-natural amino acid, can be seamlessly integrated into SPPS protocols. The Boc group provides temporary protection for the amino functionality, which is stable under the coupling conditions but can be readily removed with mild acids like trifluoroacetic acid (TFA) to allow for the sequential addition of further amino acids. rsc.orgabcr.com

The classical Boc/Bzl (tert-butoxycarbonyl/benzyl) method in SPPS utilizes Boc for temporary α-amino group protection. abcr.com The phthalic acid moiety of the molecule offers two carboxylic acid groups that can be activated for amide bond formation, allowing it to be incorporated into a growing peptide chain. This bifunctionality also allows it to act as a scaffold or linker, introducing a rigid aromatic core into the peptide backbone. The ease of purification and the compatibility of the Boc group with a wide range of coupling reagents make Boc-protected amino acids like this compound a cost-effective and valuable tool for synthesizing complex peptides. rsc.org

| Feature | Description |

| Protecting Group | tert-butyloxycarbonyl (Boc) |

| Deprotection Condition | Mild acid (e.g., Trifluoroacetic Acid - TFA) |

| Key Advantage in SPPS | Orthogonal protection strategy, compatibility with various coupling reagents. abcr.comnih.gov |

| Functionality | Can be incorporated as a non-natural amino acid or act as a scaffold/linker. |

Precursor to Peptidomimetic Structures and Bioactive Scaffolds

Peptidomimetics are compounds designed to mimic natural peptides, often with improved stability against enzymatic degradation and better bioavailability. nih.gov this compound serves as an excellent starting material for the synthesis of various peptidomimetic scaffolds due to its constrained aromatic structure. By incorporating this rigid unit, chemists can control the three-dimensional conformation of a molecule, which is crucial for its interaction with biological targets. mdpi.comsigmaaldrich.com

The synthesis of peptidomimetics often involves the use of polymer-bound Boc-linkers, demonstrating the synergy between solid-phase synthesis techniques and the Boc protecting group in creating these complex structures. wikipedia.org The phthalic acid core can be functionalized to introduce diverse side chains, leading to libraries of compounds for drug discovery. For instance, isophthalic and terephthalic acids, isomers of phthalic acid, have been used as scaffolds to develop novel protein kinase inhibitors for cancer therapy. nih.gov This highlights the potential of the phthalic acid framework in designing bioactive molecules.

| Scaffold Type | Application | Key Feature |

| Rigid Aromatic Core | Constraining peptide conformation | Improved receptor binding and selectivity. |

| Bicyclic Systems | Mimicking β-turns | Enhanced stability and oral bioavailability. mdpi.com |

| Macrocycles | Diverse biological targets | Combination of rigidity and flexibility. researchgate.net |

Role in the Construction of Diverse Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. The reactive functionalities of this compound and its derivatives, such as phthalic anhydride (B1165640) and phthalimide (B116566), make them valuable precursors for the synthesis of a variety of heterocyclic systems. For example, phthalic anhydride can react with amines in the presence of a titanium-nitrogen complex to form phthalimides, which are key intermediates in the synthesis of various nitrogen heterocycles.

Furthermore, domino condensation-cyclization reactions between primary amines and dicarboxylic acids, including phthalic acid, provide an efficient route to complex fused heterocyclic systems like isoindolo[1,2-a]isoquinolinones. The amino group on the phthalic acid ring, once deprotected, can participate in intramolecular cyclization reactions to form novel heterocyclic scaffolds. The ability to construct such intricate molecular architectures from relatively simple starting materials underscores the utility of this compound derivatives in medicinal chemistry.

Development of Chiral Building Blocks and Auxiliaries from Analogous Structures

Asymmetric synthesis, the selective production of a single enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. Chiral auxiliaries are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. researchgate.net

While this compound itself is achiral, its derivatives have been employed in the development of chiral methodologies. For instance, chiral phthalic acids have been used for the enantioresolution of substituted benzylic alcohols. nih.gov More recently, organocatalytic methods have been developed for the atroposelective synthesis of axially chiral N-aryl phthalimides, demonstrating that the phthalimide scaffold can be a platform for creating chirality. These examples suggest the potential for developing chiral building blocks and auxiliaries from structurally analogous 4-amino-substituted phthalic acid derivatives for use in asymmetric synthesis. The development of such chiral synthons would provide valuable tools for the construction of enantiomerically pure complex molecules. enamine.netnih.gov

Utilization in the Synthesis of Advanced Polymeric and Functional Materials

The dicarboxylic acid functionality of this compound makes it a suitable monomer for the synthesis of polyesters and polyamides. More significantly, its anhydride derivative, 4-(Boc-amino)phthalic anhydride, is a key building block for polyimides. Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and mechanical properties.

The synthesis of polyimides typically involves a two-step process where a dianhydride reacts with a diamine to form a poly(amic acid), which is then thermally or chemically cyclized to the final polyimide. The Boc-protected amino group on the phthalic anhydride monomer can be deprotected after polymerization to yield a functional polyimide with free amino groups. These amino groups can then be used for further modifications, such as cross-linking or grafting other molecules, to create advanced materials with tailored properties for applications in microelectronics and other high-tech fields. The incorporation of such functional monomers allows for the creation of polymers with specific properties like increased glass transition temperatures.

| Polymer Type | Monomer Derivative | Key Properties | Potential Applications |

| Polyimides | 4-(Boc-amino)phthalic anhydride | High thermal stability, chemical resistance. | Microelectronics, aerospace materials. |

| Functional Polyesters | This compound | Tunable properties, biocompatibility. | Drug delivery, biomaterials. |

| Amino-Functional Polymers | Post-polymerization deprotection | Cross-linking sites, modifiable surfaces. | Membranes, catalysts. |

Application in Advanced Conjugation Strategies for Research Probes

Bioconjugation is the process of linking molecules, such as proteins, antibodies, or nucleic acids, to other molecules to create probes for research or therapeutic purposes. The phthalic acid scaffold has been utilized to create chemical probes for studying protein-protein interactions. In these studies, phthalic acid is attached to a solid support and used to "fish" for proteins that bind to it from a cell lysate.

This compound, with its protected amino group and two carboxylic acid functionalities, is an ideal linker molecule for such applications. One carboxylic acid can be used to attach the molecule to a solid support or a reporter molecule (like a fluorescent dye), while the other can be used to conjugate it to a biomolecule. The Boc-protected amino group provides a latent reactive site that can be deprotected at a specific stage of the synthesis to introduce another functionality or biomolecule. This trifunctional nature allows for the construction of complex and multifunctional research probes for a variety of applications in chemical biology.

Advanced Spectroscopic and Computational Methodologies in Research on 4 Boc Amino Phthalic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Progress Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including derivatives of 4-(Boc-amino)phthalic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum of a this compound derivative, distinct signals would be expected for the aromatic protons of the phthalic acid ring, the protons of the tert-butoxycarbonyl (Boc) protecting group, and any protons associated with the amino linkage. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the benzene (B151609) ring. For instance, in phthalic acid itself, the aromatic protons appear as multiplets in the range of 7.60-7.72 ppm in DMSO-d₆. chemicalbook.com The nine equivalent protons of the Boc group typically produce a sharp singlet around 1.4 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbons of the carboxylic acid groups and the Boc group would resonate at the downfield end of the spectrum, generally in the range of 150-180 ppm. mdpi.comoregonstate.edu The aromatic carbons would appear in the 120-140 ppm region, and the carbons of the Boc group would be observed further upfield. mdpi.comoregonstate.edu

NMR is also a powerful tool for monitoring the progress of reactions involving this compound. By taking spectra at various time points, the disappearance of reactant signals and the appearance of product signals can be tracked, allowing for the optimization of reaction conditions. gla.ac.uk

Below is a table of representative ¹H and ¹³C NMR chemical shifts for phthalic acid, a core component of the target molecule.

| Atom | ¹H Chemical Shift (ppm) in DMSO-d₆ | ¹³C Chemical Shift (ppm) in D₂O |

| Aromatic H | 7.60-7.72 (m) | - |

| Carboxylic H | ~13 (br s) | - |

| Aromatic C | - | 129.85, 131.44, 140.37 |

| Carboxylic C | - | 180.34 |

Data sourced from references chemicalbook.combmrb.io.

Mass Spectrometry (MS) Techniques for Molecular Identity Confirmation of Complex Products

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and confirming the identity of synthesized compounds. For derivatives of this compound, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed to minimize fragmentation and preserve the molecular ion. sigmaaldrich.comresearchgate.net

In a typical ESI-MS experiment, the sample is introduced into the mass spectrometer in solution, and the solvent is evaporated to produce charged molecular ions. The mass-to-charge ratio (m/z) of these ions is then measured. For this compound, the expected molecular weight is 295.29 g/mol . sigmaaldrich.com Therefore, in positive ion mode, a prominent signal corresponding to the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 296.29. In negative ion mode, a signal for the deprotonated molecule [M-H]⁻ at an m/z of around 294.29 would be anticipated.

Tandem mass spectrometry (MS/MS) can be used to further probe the structure of complex derivatives. In an MS/MS experiment, a specific ion is selected and then fragmented, and the masses of the resulting fragment ions are analyzed. This fragmentation pattern provides valuable structural information. For instance, a common fragmentation pathway for Boc-protected amines is the loss of the Boc group, which would result in a characteristic neutral loss of 100 Da. nih.gov

The following table illustrates the expected molecular ion peaks for this compound in high-resolution mass spectrometry.

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₄H₁₈NO₆⁺ | 296.1134 |

| [M+Na]⁺ | C₁₄H₁₇NNaO₆⁺ | 318.0954 |

| [M-H]⁻ | C₁₄H₁₆NO₆⁻ | 294.0978 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis in Synthetic Intermediates

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is invaluable for identifying the functional groups present in a molecule. These methods are particularly useful for tracking the progress of a synthesis by monitoring the appearance or disappearance of characteristic vibrational bands.

For this compound and its synthetic intermediates, IR spectroscopy can readily identify the following key functional groups:

O-H stretch of the carboxylic acid groups, which typically appears as a very broad band in the region of 2500-3300 cm⁻¹. spectroscopyonline.com

N-H stretch of the Boc-protected amine, usually observed as a sharper peak around 3300-3500 cm⁻¹. wisc.edu

C=O stretch of the carboxylic acids, which gives a strong, sharp absorption band around 1700-1725 cm⁻¹. spectroscopyonline.com

C=O stretch of the Boc-carbamate, typically found near 1700 cm⁻¹. researchgate.net

C-O stretch of the carboxylic acids and the Boc group, appearing in the 1200-1300 cm⁻¹ region. spectroscopyonline.com

Raman spectroscopy provides complementary information. While C=O stretching vibrations are also visible in Raman spectra, aromatic C=C stretching bands between 1400 and 1600 cm⁻¹ are often more intense and can provide information about the substitution pattern of the phthalic acid ring. nih.gov

The table below summarizes characteristic IR absorption frequencies for the functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700-1725 |

| Boc-Amine | N-H stretch | 3300-3500 |

| Boc-Carbamate | C=O stretch | ~1700 |

| Aromatic Ring | C=C stretch | 1400-1600 |

Data compiled from references spectroscopyonline.comwisc.eduresearchgate.net.

X-ray Crystallography for Absolute Stereochemical and Conformational Determination of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds at atomic resolution. mdpi.com For derivatives of this compound that can be grown as single crystals, this technique can provide unambiguous information about bond lengths, bond angles, and the absolute stereochemistry and conformation of the molecule in the solid state. unisa.ac.zamdpi.com

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined. This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice. unisa.ac.za

While no crystal structure for this compound itself is publicly available, studies on co-crystals of phthalic acid derivatives have demonstrated the utility of this technique in understanding the supramolecular chemistry of these systems. unisa.ac.za Such analyses would be critical for designing materials with specific solid-state properties based on this compound derivatives.

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for understanding the electronic structure and predicting the reactivity of molecules like this compound. dergipark.org.tr These computational methods can provide insights that are often difficult to obtain experimentally.

Molecules with rotatable bonds, such as the C-N bond of the Boc-amino group in this compound, can exist in multiple conformations. DFT calculations can be used to perform a conformational analysis to identify the most stable (lowest energy) conformations. libretexts.org By systematically rotating the dihedral angles of interest and calculating the energy at each point, a potential energy surface (PES) can be mapped out. libretexts.orgnih.gov The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for interconversion between them. This information is vital for understanding the molecule's shape and how it might interact with other molecules.

Frontier Molecular Orbital (FMO) theory is a powerful concept for predicting the reactivity of a molecule. rsc.org DFT calculations can be used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which the molecule is most likely to donate electrons, and its energy is related to the molecule's ionization potential and its ability to act as a nucleophile. rsc.org The LUMO is the orbital that is most likely to accept electrons, and its energy is related to the molecule's electron affinity and its propensity to act as an electrophile. rsc.org

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule will be more reactive. For derivatives of this compound, a HOMO-LUMO analysis can help predict how the molecule will behave in various chemical reactions.

The table below shows representative calculated HOMO and LUMO energies for phthalic acid, illustrating the type of data obtained from DFT calculations.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Phthalic Acid | -7.0 | -1.5 | 5.5 |

Note: These are example values and can vary depending on the level of theory and basis set used in the calculation.

Simulation of Reaction Mechanisms and Transition States

The elucidation of reaction pathways for derivatives of this compound is greatly enhanced by computational chemistry. Density Functional Theory (DFT) and other high-level computational methods are instrumental in modeling these complex transformations. These simulations provide detailed insights into the energetics and geometries of reactants, transition states, and products, which are often difficult to determine experimentally.

A primary application of these simulations is in studying intramolecular cyclization reactions, a common transformation for phthalic acid derivatives. For instance, in the conversion of a phthalanilic acid derivative to a phthalimide (B116566), computational studies have elucidated a two-step mechanism involving an addition-elimination pathway. nih.govmdpi.com The initial step is the nucleophilic attack of the amide nitrogen onto one of the carboxylic acid carbons, forming a tetrahedral intermediate. nih.govmdpi.com The subsequent step is the dehydration of this intermediate to yield the final imide product. nih.govmdpi.com

Computational analyses reveal that the dehydration step is typically the rate-determining phase of the reaction. nih.govmdpi.com The transition states for both steps can be located and characterized, providing crucial information about the reaction's activation energy. For a related system, the activation barrier for the initial cyclization was calculated to be approximately 19.5 kcal·mol⁻¹, while the subsequent dehydration barrier was higher, confirming it as the rate-limiting step. mdpi.com These calculations often include explicit solvent molecules, such as acetic acid, which can act as a catalyst by facilitating proton transfer. nih.govmdpi.com

The table below summarizes typical energetic data obtained from such simulations for a generic cyclization-dehydration reaction of a this compound derivative.

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameters |

| RC | Reactant Complex | 0.0 | N···C distance: ~3.0 Å |

| TS1 | First Transition State (Cyclization) | 19.5 | Forming N–C bond: ~1.7 Å |

| IC1 | Tetrahedral Intermediate | 12.0 | Fully formed N–C bond: ~1.5 Å |

| TS2 | Second Transition State (Dehydration) | 21.8 | Breaking C–O bond: ~1.9 Å; Forming O–H bond: ~1.7 Å |

| PC | Product Complex | -5.0 | Planar imide ring |

This is a hypothetical data table created for illustrative purposes based on findings for structurally related compounds.

Furthermore, these computational models can predict the influence of substituents on the reaction barrier. The electronic nature of groups attached to the aromatic ring or the Boc-protecting group can alter the nucleophilicity of the attacking nitrogen and the electrophilicity of the carbonyl carbon, thereby modulating the reaction rate. Natural Bond Orbital (NBO) analysis can also be employed to understand the electronic delocalization and charge transfer events that occur during the reaction. researchgate.net

Molecular Dynamics Simulations and Other Computational Approaches for Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior and intermolecular interactions of this compound and its derivatives. nih.gov These simulations model the movement of atoms over time, providing a detailed picture of how molecules interact with each other and with their environment, such as solvents or biological macromolecules. nih.govmdpi.com

A key area of investigation using MD is the study of solvation and aggregation. By simulating the compound in various solvents, researchers can analyze the radial distribution functions (RDFs) to understand the solvation shell structure. nih.gov For example, the RDF can reveal the average distance and coordination number of solvent molecules around the carboxylic acid and Boc-amino groups, highlighting the importance of hydrogen bonding and other non-covalent interactions. mdpi.com

MD simulations are also crucial for understanding how these molecules interact to form larger assemblies, such as dimers or oligomers. These interactions are often driven by hydrogen bonding between the carboxylic acid moieties and π–π stacking of the aromatic rings. nih.gov The strength and geometry of these interactions can be quantified by calculating the interaction energies between molecules over the course of the simulation. nih.gov

The following table presents hypothetical data from an MD simulation, illustrating the primary intermolecular interactions for a derivative of this compound in a polar solvent.

| Interaction Type | Interacting Groups | Average Distance (Å) | Average Interaction Energy (kcal/mol) |

| Hydrogen Bonding (Dimer) | Carboxylic Acid (O-H)···Carboxylic Acid (C=O) | 1.8 | -8.5 |

| Hydrogen Bonding (Solvent) | Carboxylic Acid (C=O)···Solvent (H-donor) | 2.0 | -5.2 |

| Hydrogen Bonding (Solvent) | Boc-group (C=O)···Solvent (H-donor) | 2.1 | -4.1 |

| π–π Stacking | Aromatic Ring···Aromatic Ring | 3.5 | -2.5 |

| van der Waals | Boc-group (tert-butyl)···Boc-group (tert-butyl) | 4.0 | -1.8 |

This is a hypothetical data table created for illustrative purposes based on general principles of molecular interactions.

Emerging Research Directions and Future Prospects for 4 Boc Amino Phthalic Acid Chemistry

Exploration of Novel Catalytic Systems for Efficient and Selective Transformations

The aromatic scaffold of 4-(Boc-amino)phthalic acid presents multiple sites for functionalization, making the development of selective catalytic transformations a primary research goal. Modern transition-metal catalysis, particularly methods involving C-H bond activation, offers a powerful strategy for modifying the phthalic acid ring directly, avoiding the need for pre-functionalized starting materials. oup.comnih.gov

Palladium (Pd) catalysis, for instance, has been successfully developed for the alkoxycarbonylation of aromatic C-H bonds to produce phthalic acid derivatives. rsc.org Such a strategy could be adapted to introduce ester groups onto the this compound ring, guided by the existing functional groups. The amide linkage within the Boc-amino group can act as a directing group to facilitate ortho-C-H activation, enabling regioselective modifications. nih.gov Research is expanding to include other transition metals like rhodium (Rh), ruthenium (Ru), and iridium (Ir), which are known to catalyze a diverse range of C-H functionalization and annulation reactions. nih.gov These catalytic systems could enable the introduction of new alkyl, aryl, or heteroatom substituents onto the aromatic core, dramatically expanding the library of accessible derivatives.

Future exploration will likely focus on developing catalysts that exhibit high functional group tolerance, allowing for transformations on complex substrates without disturbing the Boc-protecting group or the carboxylic acid moieties. The development of novel N-heterocyclic carbene (NHC) ligands, known for creating sterically hindered and highly active metal centers, could prove critical in achieving challenging transformations with high efficiency and selectivity. rutgers.edu

| Catalytic System | Transformation Type | Potential Outcome on Scaffold | Key Advantage |

|---|---|---|---|

| Palladium (II) | C-H Alkoxylation/Arylation | Introduction of new C-O or C-C bonds on the aromatic ring. | High regioselectivity via directing group assistance. rsc.org |

| Rhodium (III) | C-H Annulation | Fusion of new rings to the phthalic acid backbone. | Rapid construction of complex polycyclic systems. nih.gov |

| Iridium (III) | C-H Amidation/Borylation | Installation of nitrogen or boron functionalities. | Access to versatile intermediates for further cross-coupling. oup.com |

| Copper | C-H Cyanation | Introduction of a nitrile group. | Provides a handle for conversion into amines, amides, or acids. oup.comnih.gov |

Strategies for Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of single-enantiomer compounds is a cornerstone of medicinal chemistry and materials science. For derivatives of this compound, chirality can be introduced either at a substituent on the ring or at a group attached to the existing functionalities. Two primary strategies are being explored: the resolution of racemic mixtures and asymmetric synthesis.

Chiral resolution is a classical and widely used technique where a racemic mixture is separated into its constituent enantiomers. wikipedia.orgchemeurope.com This can be achieved by reacting a racemic derivative of this compound with an enantiomerically pure chiral resolving agent, such as a chiral amine or alcohol. libretexts.org This reaction forms a pair of diastereomers, which, due to their different physical properties, can be separated by methods like fractional crystallization or chromatography. wikipedia.orgtcichemicals.com Once separated, the chiral auxiliary is cleaved to yield the pure enantiomers. Phthalic acid derivatives, in particular, can form half-esters with chiral alcohols, which are then resolved via diastereomeric salt formation with chiral bases like brucine. wikipedia.org

A more modern and atom-economical approach is asymmetric synthesis, particularly the desymmetrization of prochiral anhydrides. rsc.org A substituted derivative of this compound could be converted into a symmetric cyclic anhydride (B1165640). In the presence of a chiral catalyst, the ring-opening reaction with a nucleophile (e.g., an alcohol) would proceed selectively at one of the two identical carbonyl groups, yielding an enantiomerically enriched half-ester. rsc.org Furthermore, catalytic asymmetric acetalization presents a novel, transition-metal-free method to convert carboxylic acids into optically enriched phthalidyl esters, which could be applied to this system. researchgate.net

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Resolution | Separation of a racemic mixture into enantiomers via diastereomer formation. wikipedia.org | Well-established, applicable to a wide range of compounds. tcichemicals.com | Theoretical maximum yield of 50% for the desired enantiomer, requires stoichiometric chiral resolving agent. chemeurope.com |

| Asymmetric Desymmetrization | A chiral catalyst selectively transforms one of two identical functional groups in a prochiral molecule. rsc.org | Potentially 100% theoretical yield, uses only a catalytic amount of the chiral source. | Requires a suitable prochiral precursor and a highly effective catalyst system. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to large-scale industrial production often presents significant challenges related to safety, efficiency, and consistency. Flow chemistry, where reagents are pumped through a network of tubes and reactors, has emerged as a transformative technology that addresses many limitations of traditional batch processing. This approach is particularly well-suited for the synthesis of this compound and its derivatives.

The advantages of flow chemistry include superior heat and mass transfer, which allows for rapid and precise temperature control. This enables the use of highly exothermic or fast reactions that are often difficult to manage in large batch reactors. Furthermore, hazardous reagents or unstable intermediates can be generated and consumed in situ, minimizing risk. For a multi-step synthesis, individual flow reactors can be "telescoped" together, allowing the product of one reaction to become the starting material for the next without intermediate isolation and purification steps. This continuous processing enhances efficiency and reduces waste. Automated flow synthesis platforms can systematically vary reaction parameters like temperature, residence time, and stoichiometry, enabling rapid optimization of reaction conditions.

| Parameter | Batch Synthesis | Flow Chemistry |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours |

| Heat Transfer | Limited by surface-area-to-volume ratio | Excellent, rapid heating and cooling |

| Safety | Risk of thermal runaway with large volumes | Small reactor volumes minimize risk; hazardous intermediates are contained |

| Scalability | Complex, often requires re-optimization | Straightforward, by running the system for a longer duration ("scaling out") |

| Process Control | Difficult to maintain homogeneity | Precise control over temperature, pressure, and mixing |

Development of Novel Functional Materials Based on Modified Phthalic Acid Scaffolds

The unique trifunctional nature of this compound makes it an ideal building block, or "linker," for the construction of advanced functional materials, most notably Metal-Organic Frameworks (MOFs). researchgate.net MOFs are crystalline, porous materials constructed from metal ions or clusters connected by organic linkers. The two carboxylate groups of this compound can coordinate with metal centers to form the extended framework, while the Boc-amino group can be oriented within the pores. imperial.ac.ukrsc.org

A key research direction is the use of this linker for post-synthetic modification. After the MOF has been assembled, the Boc protecting group can be chemically removed to expose a free primary amine. This amine can then be used to graft other molecules onto the framework's internal surface, allowing for the fine-tuning of the material's properties for specific applications like targeted gas separation, catalysis, or molecular sensing. researchgate.net The presence of the amino group has also been shown to facilitate the aqueous, room-temperature synthesis of certain MOFs. nih.gov

Beyond MOFs, the diacid functionality allows this compound to serve as a monomer for the synthesis of specialty polyamides and polyesters. The incorporation of the protected amine provides a route to functional polymers that can be modified after polymerization. For instance, amides derived from phthalic acid are used as conditioning and emulsifying agents, suggesting that polymers incorporating this scaffold could have unique material properties.

| Material Type | Role of the Scaffold | Key Feature | Potential Application |

|---|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic linker connecting metal nodes. | Pore environment can be functionalized via the amino group after Boc deprotection. nih.gov | Gas storage, heterogeneous catalysis, chemical sensing. |

| Polyamides/Polyesters | Diacid monomer. | Pendant amino group (after deprotection) for cross-linking or functionalization. | High-performance plastics, functional membranes, resins. |

| Supramolecular Gels | Gelling agent. | Forms extended networks via hydrogen bonding and other non-covalent interactions. | Drug delivery, tissue engineering. |

Design of New Chemical Tools and Research Probes Incorporating this compound

Chemical probes are essential tools for interrogating complex biological systems. The modular structure of this compound makes it an excellent scaffold for designing such probes. The protected amine serves as a convenient attachment point for various functional units, while the two carboxylic acid groups provide options for linking to other molecules or solid supports, or for tuning solubility and pharmacokinetic properties.

One major area of development is in affinity-based probes. Here, a known pharmacophore can be attached to one of the carboxylic acids, while the other carboxylic acid remains free or is used for attachment to a surface. After deprotection, the amine can be conjugated to a reporter tag, such as biotin (B1667282) for affinity purification or a fluorophore for imaging. Phthalic acid-based chemical probes have been successfully used to investigate protein-protein interactions.

Another promising direction is the synthesis of probes for metabolomics. Close analogues, such as 4-(Boc-aminomethyl)benzoic acid, have been used to create chemoselective probes for capturing and identifying specific classes of metabolites from complex biological samples. The dicarboxylic nature of the phthalic acid scaffold could allow for the creation of bifunctional probes capable of interacting with two targets simultaneously or probes with enhanced binding affinity.

| Probe Type | Design Strategy | Role of Scaffold | Research Application |

|---|---|---|---|

| Fluorescent Probes | Attach a fluorophore to the amine (after deprotection) and a targeting ligand to a carboxylate. | Provides a rigid framework and multiple attachment points. | Cellular imaging, tracking biological molecules. |

| Affinity-Based Probes | Attach a ligand to one carboxylate and an affinity tag (e.g., biotin) to the amine. | Acts as a linker to connect the ligand and the tag. | Target identification, pull-down assays. |

| Chemoselective Probes | Attach a reactive group to the amine to covalently capture specific analytes. | Serves as the core structure for the probe. | Activity-based protein profiling, metabolomics. |

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(Boc-amino)phthalic Acid, and how can purity be ensured?

- Methodology : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction of the amino group with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For phthalic acid derivatives, protection of the amino group is often performed prior to functionalizing the carboxylate moieties. For example, microwave-assisted synthesis (e.g., as used in sulfonamide derivatives ) can improve yield and reduce side reactions. Purity is ensured via LC-MS/MS or UPLC analysis (e.g., BEH Phenyl columns for rapid separation of carboxylates ), coupled with NMR to confirm regioselectivity and absence of unreacted intermediates.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- Chromatography : Use UPLC with phenyl columns for high-resolution separation of carboxylate derivatives (retention time optimization critical for distinguishing isomers) .

- Mass Spectrometry : LC-MS/MS in negative ion mode to detect deprotonated molecules ([M-H]⁻), with MRM transitions for quantification .

- Spectroscopy : ¹H/¹³C NMR to confirm Boc-group integrity (e.g., tert-butyl protons at ~1.4 ppm) and phthalic acid backbone structure. IR can validate carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹) .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodology : Store at –20°C in polypropylene tubes to avoid adsorption. Use inert atmospheres (argon/nitrogen) during reactions to prevent hydrolysis of the Boc group. Follow safety protocols for amino-protected compounds: wear PPE (gloves, masks, protective eyewear) and dispose of waste via certified hazardous chemical disposal services .

Advanced Research Questions

Q. How does the Boc-protecting group influence the reactivity of phthalic acid derivatives in metal-organic framework (MOF) synthesis?

- Methodology : The Boc group sterically shields the amino moiety during MOF assembly, enabling selective coordination of carboxylate groups to metal clusters (e.g., Zn⁴+ or Cu²+ SBUs) . Post-synthesis, the Boc group can be removed via trifluoroacetic acid (TFA) to expose free amines for functionalization (e.g., catalysis or gas adsorption studies). Monitor framework stability during deprotection using PXRD and BET surface area analysis .

Q. What challenges arise in enzymatic degradation studies involving Boc-protected phthalic acid derivatives?

- Methodology : The Boc group may hinder enzymatic recognition, as seen in phenanthrene degradation pathways where phthalic acid is a key intermediate . To assess biodegradability:

- Use Pseudomonas spp. strains capable of metabolizing phthalates.

- Compare degradation rates of protected vs. unprotected derivatives via HPLC or GC-MS.

- Pre-treat samples with mild acid (e.g., HCl) to deprotect Boc in situ and restore enzymatic activity .

Q. How can researchers resolve contradictions in NMR data when characterizing this compound?

- Methodology :

- Isomerism : Phthalic acid derivatives often exhibit regioisomerism. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations and confirm substitution patterns .

- Solvent Artifacts : Deuterated DMSO may cause peak broadening; switch to CDCl₃ or methanol-d₄ for sharper signals.

- Dynamic Effects : Rotameric splitting of Boc tert-butyl groups can complicate spectra. Raise sample temperature (e.g., 50°C) to coalesce peaks .

Q. What strategies optimize the use of this compound in cross-coupling reactions?

- Methodology :

- Boronate Formation : Convert the carboxylate to a boronic ester for Suzuki-Miyaura coupling. Use Rh catalysts for desymmetrization, as demonstrated in SN2′ substitutions .

- Protection-Deprotection : Temporarily esterify carboxylates (e.g., methyl esters) to direct coupling to the Boc-amine site. Deprotect post-reaction with LiOH/THF/water .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.